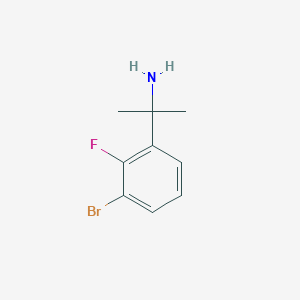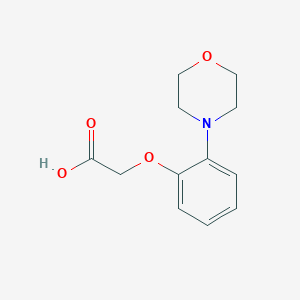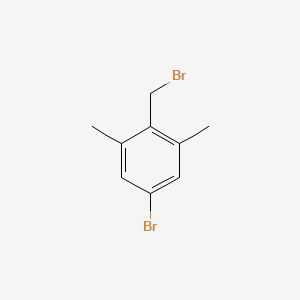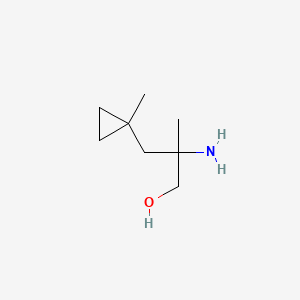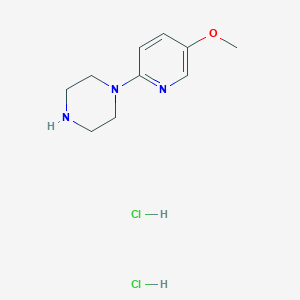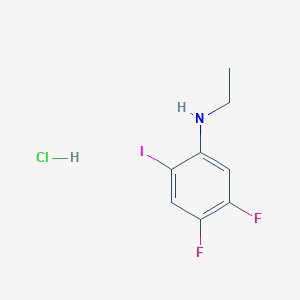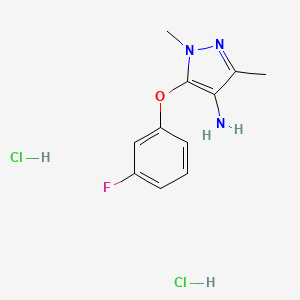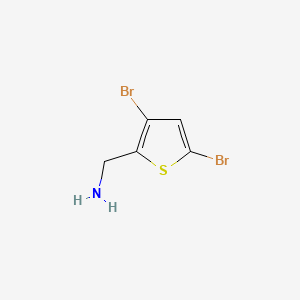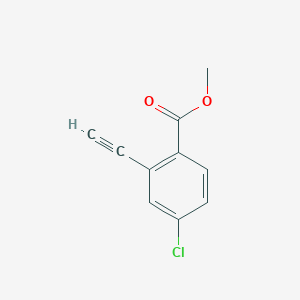
Methyl4-chloro-2-ethynylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzoic acid, featuring a chloro substituent at the 4-position and an ethynyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-chloroiodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then treated with methanol and a base to yield the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-chloro-2-ethynylbenzoate may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a less substituted benzoate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-chloro-2-carboxybenzoate
Reduction: Methyl 2-ethynylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-2-ethynylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-2-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the chloro substituent can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 2-ethynylbenzoate: Lacks the chloro substituent, affecting its chemical behavior and biological activity.
Uniqueness
Methyl 4-chloro-2-ethynylbenzoate is unique due to the presence of both the chloro and ethynyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research .
Eigenschaften
Molekularformel |
C10H7ClO2 |
|---|---|
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
methyl 4-chloro-2-ethynylbenzoate |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
InChI-Schlüssel |
WEOMARDLHZIUFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


